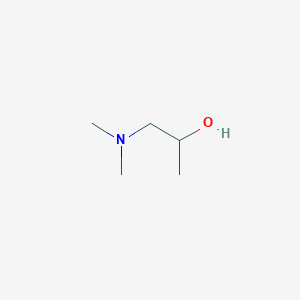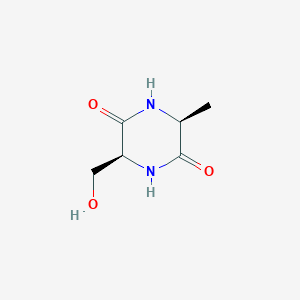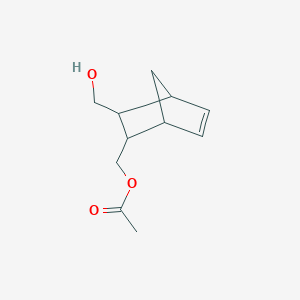
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene, also known as AMBH, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as an intermediate for the synthesis of complex molecules. However, this compound also has several limitations, including its instability under certain conditions and the need for chiral separation of its enantiomers.
Orientations Futures
There are several future directions for the study of 2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene, including the development of more efficient synthesis methods, the exploration of its potential applications in materials science and organic synthesis, and the investigation of its mechanisms of action in various disease models. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential for drug development.
Méthodes De Synthèse
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene can be synthesized using a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Grignard reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene and maleic anhydride in the presence of a catalyst such as zinc chloride. This method yields a racemic mixture of this compound, which can be separated into its enantiomers using chiral chromatography.
Applications De Recherche Scientifique
2-(Acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antitumor, anti-inflammatory, and analgesic properties. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a versatile intermediate for the synthesis of complex molecules.
Propriétés
Numéro CAS |
131320-81-5 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate |
InChI |
InChI=1S/C11H16O3/c1-7(13)14-6-11-9-3-2-8(4-9)10(11)5-12/h2-3,8-12H,4-6H2,1H3 |
Clé InChI |
GRQPTGXDINMECF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C2CC(C1CO)C=C2 |
SMILES canonique |
CC(=O)OCC1C2CC(C1CO)C=C2 |
Synonymes |
2-(acetoxymethyl)-3-(hydroxymethyl)bicyclo-(2.2.1)-hept-5-ene 2-AMHMBH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



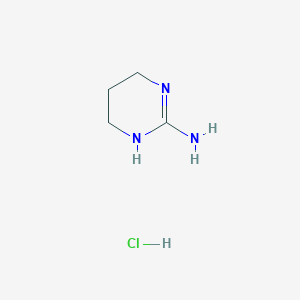


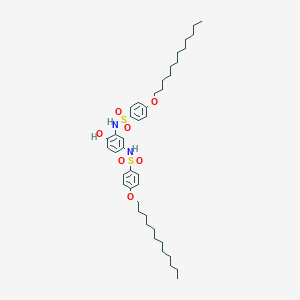
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
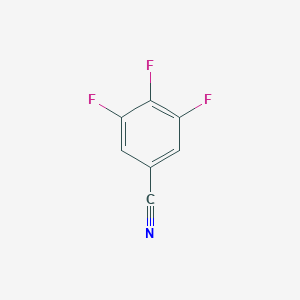

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
